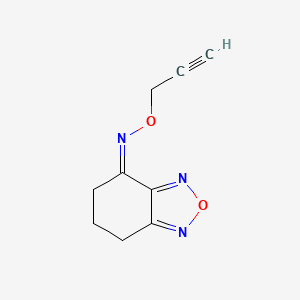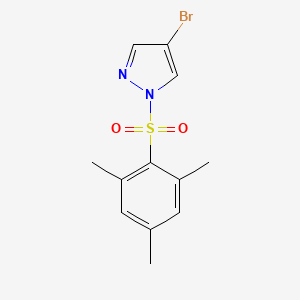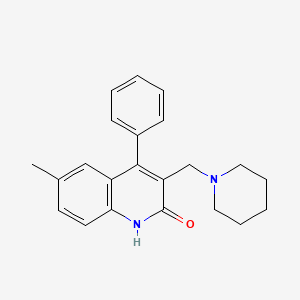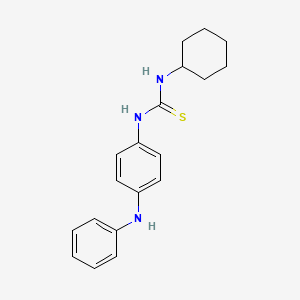
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate, also known as DBMBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DBMBA belongs to the class of benzofuran derivatives and has a molecular formula of C20H18O6.
Wirkmechanismus
The mechanism of action of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. This compound has also been shown to induce cell death in cancer cells, which may be due to its ability to inhibit the activity of COX-2 and ROS. This compound has also been shown to have a low toxicity profile, making it a potential candidate for therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate is its ability to target specific cells and tissues, making it a potential candidate for drug delivery systems. This compound also has a low toxicity profile, making it a safer alternative to other compounds. However, this compound has some limitations for lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. The synthesis of this compound requires careful control of reaction conditions and purification steps, which may be time-consuming and require specialized equipment.
Zukünftige Richtungen
There are many future directions for the study of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate. One potential direction is to further investigate its potential therapeutic properties in various diseases. This compound may also be studied for its potential use in drug delivery systems. The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its pathways. The synthesis of this compound may also be optimized to increase its yield and purity. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents and drug delivery systems.
Synthesemethoden
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate can be synthesized through a multi-step reaction process that involves the condensation of 2,5-dimethoxybenzaldehyde with 2-hydroxybenzoic acid, followed by acetylation with acetic anhydride. The final product is obtained through recrystallization and purification. The synthesis of this compound requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied for its potential use in treating various diseases, including cancer, arthritis, and Alzheimer's disease. It has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
Eigenschaften
IUPAC Name |
[3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)25-13-5-7-18-14(9-13)16(10-24-18)19(21)15-8-12(22-2)4-6-17(15)23-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFLFOWMYQUVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)

![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)

![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)


![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)

![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)